![molecular formula C12H19NO2 B8126601 2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid CAS No. 1138245-15-4](/img/structure/B8126601.png)
2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid
Description
2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Mirogabalin is a selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCC) . These subunits are the primary targets of Mirogabalin. The α2δ subunits play a crucial role in the transmission of pain signals in the nervous system .
Mode of Action
The compound interacts with its targets, the α2δ-1 and α2δ-2 subunits of VGCC, by binding to them . Mirogabalin has a slower dissociation rate for α2δ-1 than for α2δ-2 subunits of VGCC . This selective binding and slower dissociation rate may contribute to its strong analgesic effects .
Biochemical Pathways
It is known that the binding of mirogabalin to the α2δ subunits of vgcc can inhibit the transmission of pain signals in the nervous system . This can lead to downstream effects such as the reduction of neuropathic pain .
Pharmacokinetics
Mirogabalin is rapidly absorbed and eliminated . The exposure of the drug is approximately dose-proportional . In multiple-dose cohorts, the trough plasma concentration increased dose-proportionally, and exposure and clearance were comparable to that following a single 15-mg dose . The mean cumulative amount excreted into urine up to 48 h post-dose increased in a dose-proportional manner, the mean cumulative percentage excreted into urine was 61.9%–74.3%, and renal clearance remained relatively constant .
Result of Action
The molecular and cellular effects of Mirogabalin’s action result in its analgesic effects. By binding to the α2δ subunits of VGCC, Mirogabalin can inhibit the transmission of pain signals in the nervous system . This results in a reduction of neuropathic pain .
Biochemical Analysis
Biochemical Properties
The Enantiomer of Mirogabalin selectively binds to and modulates the α2δ-1 subunits of voltage-gated calcium channels (VGCCs), which are widely found in the nervous system in areas that mediate pain transmission and processing . The ligand selectivity of the Enantiomer of Mirogabalin for α2δ-1 and α2δ-2 and its slower dissociation rate for α2δ-1 than for α2δ-2 subunits of VGCC may contribute to its strong analgesic effects .
Cellular Effects
The Enantiomer of Mirogabalin has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting neurotransmitter release at the presynaptic end of the neuron . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The Enantiomer of Mirogabalin exerts its effects at the molecular level primarily through binding interactions with the α2δ-1 subunits of VGCCs . This binding inhibits calcium-mediated neurotransmitter release in the dorsal horn that would otherwise promote neuronal excitation and sensory signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the Enantiomer of Mirogabalin have been observed to change over time. Studies have shown that it has a unique binding profile and long duration of action . Its exposure was approximately dose-proportional .
Dosage Effects in Animal Models
In animal models, the effects of the Enantiomer of Mirogabalin have been observed to vary with different dosages . It has been shown to exhibit an antipruritic effect in a mouse model of atopic dermatitis, and this effect was dose-dependent .
Metabolic Pathways
The Enantiomer of Mirogabalin is metabolized primarily through glucuronidation at the amine and carboxylic acid moiety . This represents the primary metabolic pathway for this compound .
Transport and Distribution
The Enantiomer of Mirogabalin is transported and distributed within cells and tissues primarily through the bloodstream . After oral administration, it is almost completely eliminated via urinary excretion .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to areas where the α2δ-1 subunits of VGCCs are present, which are widely found in the nervous system .
properties
IUPAC Name |
2-[(1S,5R,6R)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBQORVNHOIASH-NHCYSSNCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2C(C1)CC2(CC(=O)O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@H]2[C@@H](C1)C[C@]2(CC(=O)O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148671 | |
Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1138245-15-4 | |
Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138245-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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